1-Methoxy-2-propylamine is a chiral primary amine featuring a methoxy group adjacent to the amine functionality. This specific structural arrangement makes it a valuable building block, particularly its (S)-enantiomer, for applications where precise stereochemistry is critical to the function of the final product. [REFS-1, REFS-2]. It is frequently utilized as a key intermediate in the synthesis of high-value, enantiomerically pure active ingredients for the pharmaceutical and agrochemical industries. [2].
Substituting 1-Methoxy-2-propylamine with close analogs is often unviable due to its unique combination of stereochemistry and functional group placement. Positional isomers, such as 3-Methoxypropylamine, exhibit significantly different physical properties, including a boiling point over 65 °C higher, which drastically alters process conditions for reaction and purification [REFS-1, REFS-2]. For stereospecific applications, such as in modern herbicides or pharmaceuticals, using an achiral analog or the racemic mixture would lead to a dramatic loss of biological efficacy, as the desired activity is often confined to a single enantiomer. [2]. Therefore, the specific CAS number and, where required, the specific enantiomer, are critical procurement parameters tied directly to end-product performance and process efficiency.
1-Methoxy-2-propylamine offers a distinct advantage in process design and purification due to its significantly lower boiling point compared to its common structural isomer, 3-Methoxypropylamine. The boiling point of 1-Methoxy-2-propylamine is documented at 92.5-93.5 °C, whereas 3-Methoxypropylamine boils at approximately 159 °C. [REFS-1, REFS-2].
| Evidence Dimension | Boiling Point (°C at atmospheric pressure) |
| Target Compound Data | 92.5 - 93.5 °C |
| Comparator Or Baseline | 3-Methoxypropylamine: ~159 °C |
| Quantified Difference | > 65 °C lower boiling point |
| Conditions | Standard atmospheric pressure. |
This large temperature difference simplifies purification, reduces energy costs during distillation, and allows for easier removal from high-boiling reaction mixtures, directly impacting process efficiency and manufacturing costs.
The (S)-enantiomer of 1-Methoxy-2-propylamine is a critical precursor for producing the herbicidally active (S)-enantiomer of metolachlor. The biological activity resides almost exclusively in the (S)-enantiomer, making stereospecific synthesis essential for maximizing product efficacy and reducing environmental load. [1]. Industrial biocatalytic processes have been developed to produce (S)-1-Methoxy-2-propylamine with an enantiomeric excess (ee) of greater than 99%, ensuring the stereochemical purity required for the final agrochemical product. [2].
| Evidence Dimension | Enantiomeric Excess (ee) as Precursor |
| Target Compound Data | > 99% (for S-enantiomer) |
| Comparator Or Baseline | Racemic 1-Methoxy-2-propylamine (50% S, 50% R) |
| Quantified Difference | Delivers a nearly pure stereoisomer vs. an ineffective 50% mixture |
| Conditions | Biocatalytic synthesis via transaminase. |
Procuring the correct enantiomer is non-negotiable for producing modern, efficient, and environmentally responsible herbicides, as using the racemic mixture introduces 50% inactive substance into the final product.
(S)-1-Methoxy-2-propylamine is a documented intermediate used to prepare imidazopyrimidine derivatives that function as potent inhibitors of p38 MAP kinase. . This enzyme is a key target for treating inflammatory diseases. The specific structure of the amine is incorporated into the final molecule to ensure correct binding to the kinase, where structural modifications would be expected to alter or eliminate biological activity.
| Evidence Dimension | Application Suitability |
| Target Compound Data | Confirmed precursor for potent p38 MAP kinase inhibitors. |
| Comparator Or Baseline | Structurally dissimilar or achiral amines. |
| Quantified Difference | Enables synthesis of a specific, biologically active chemical class. |
| Conditions | Multi-step organic synthesis of heterocyclic compounds. |
For researchers and manufacturers in pharmaceutical development, sourcing this specific building block is a prerequisite for synthesizing this targeted class of therapeutic agents.
This compound, specifically the (S)-enantiomer, is the precursor of choice for producing the most active stereoisomer of herbicides like (S)-metolachlor. Its use is critical in workflows aiming to maximize herbicidal potency while minimizing the application of non-functional isomers to the environment. [1].
In synthetic routes where the amine reagent must be removed from higher-boiling solvents or products, the low boiling point of 1-Methoxy-2-propylamine (93 °C) provides a significant operational advantage over isomers like 3-Methoxypropylamine (159 °C), enabling lower-energy and more efficient purifications. [REFS-2, REFS-3].
As a validated intermediate, this amine is essential for the synthesis of imidazopyrimidine-based p38 MAP kinase inhibitors. Research programs targeting inflammatory diseases that rely on this specific molecular scaffold require this precursor to construct the active pharmaceutical ingredient. .
Flammable;Corrosive;Irritant